molecular formula C8H13BrN2O2S B12452616 tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate

tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate

Cat. No.: B12452616
M. Wt: 281.17 g/mol
InChI Key: IYRVRJUHXNFWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-2-Amino-5-bromothiazole is a heterocyclic compound containing both nitrogen and sulfur atoms. It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-2-Amino-5-bromothiazole can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-bromothiazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding N-Boc-2-Amino-5-bromothiazole with high purity .

Industrial Production Methods: In industrial settings, the synthesis of N-Boc-2-Amino-5-bromothiazole often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-Amino-5-bromothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of a base like potassium phosphate.

    Deprotection Reactions: Employ trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane.

Major Products Formed:

    Substitution Reactions: Yield various substituted thiazole derivatives.

    Coupling Reactions: Produce biaryl compounds.

    Deprotection Reactions: Result in the formation of 2-amino-5-bromothiazole.

Mechanism of Action

The mechanism of action of N-Boc-2-Amino-5-bromothiazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc protecting group stabilizes the amino group, allowing for selective reactions at the bromine site. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13BrN2O2S

Molecular Weight

281.17 g/mol

IUPAC Name

tert-butyl 2-amino-5-bromo-2H-1,3-thiazole-3-carboxylate

InChI

InChI=1S/C8H13BrN2O2S/c1-8(2,3)13-7(12)11-4-5(9)14-6(11)10/h4,6H,10H2,1-3H3

InChI Key

IYRVRJUHXNFWMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(SC1N)Br

Origin of Product

United States

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